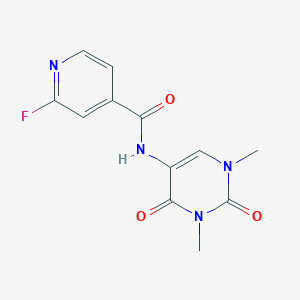
N-(1,3-Dimethyl-2,4-dioxopyrimidin-5-YL)-2-fluoropyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of a pyrazolo[1,5-a]pyrimidine derivative was achieved by condensation of dimethylamine with a corresponding carboxylic acid, followed by cyclization and saponification . Similarly, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives involved cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by several steps including treatment with isoamylnitrite and diiodomethane, and a palladium-catalyzed coupling reaction .
Molecular Structure Analysis
The molecular structures of the compounds in the studies were elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the structure of a cannabimimetic designer drug was determined using NMR spectroscopy and MS, supplemented by the comparison of predicted and observed (13)C chemical shifts . The crystal structure of a pyrazolo[1,5-a]pyrimidine derivative was also determined, which is crucial for understanding the spatial arrangement of atoms within the molecule .
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms for the compounds . However, the synthesis procedures imply that the compounds undergo various chemical reactions, including cyclization, condensation, and palladium-catalyzed cross-coupling reactions, which are common in the synthesis of complex organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often related to their biological activity. For example, the electron-withdrawing or electron-donating nature of substituents can influence the compound's charge at physiological pH, which in turn affects its biological activity, such as antitumor properties . The antimicrobial activity of the synthesized N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives was evaluated, and some compounds showed potential activity against various bacterial and fungal strains .
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Inflammatory Agents
Research on compounds structurally related to N-(1,3-Dimethyl-2,4-dioxopyrimidin-5-YL)-2-fluoropyridine-4-carboxamide has shown promising antimicrobial and anti-inflammatory activities. Novel heterocyclic compounds derived from similar structures have been screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing significant analgesic and anti-inflammatory activities, indicating their potential in designing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Research
The search for new anticancer agents has led to the synthesis and evaluation of compounds with similar chemical frameworks. For instance, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have been explored for their solid-tumor activity in vivo, highlighting the importance of specific substitutions for enhancing anticancer efficacy (Denny, Atwell, Rewcastle, & Baguley, 1987). This demonstrates the compound's relevance to anticancer research, particularly in the synthesis of derivatives with improved therapeutic profiles.
Antiviral Applications
The development of antiviral agents also benefits from research on compounds similar to this compound. For example, certain derivatives have been evaluated for their activity against various RNA viruses, offering a basis for the design of new antiviral drugs. This area of research is crucial for addressing global health challenges posed by viral infections (Gabrielsen, Phelan, Barthel-Rosa, See, Huggins, Kefauver, Monath, Ussery, Chmurny, & Schubert, 1992).
Propiedades
IUPAC Name |
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O3/c1-16-6-8(11(19)17(2)12(16)20)15-10(18)7-3-4-14-9(13)5-7/h3-6H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNVIXPYXOBMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

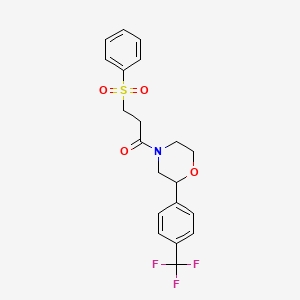

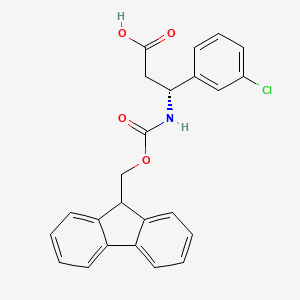

![(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride](/img/structure/B3016917.png)
![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016919.png)
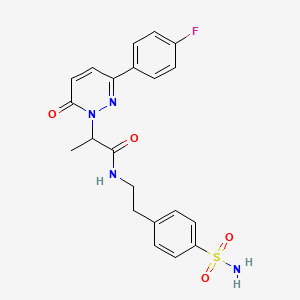
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B3016925.png)

![5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B3016929.png)
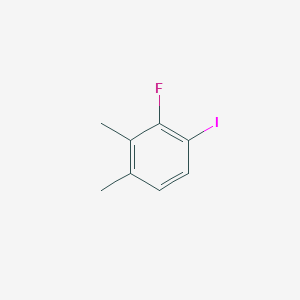
![1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3016931.png)
![2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3016935.png)